molecular formula C6H8BrCl3N2 B567192 (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride CAS No. 1337881-24-9

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B567192
CAS No.: 1337881-24-9
M. Wt: 294.398
InChI Key: UAEFDBPLWFWRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is a functionalized pyridine building block designed for medicinal chemistry and drug discovery programs, particularly in the field of oncology. Its core structure, featuring an aminomethylene moiety attached to a halogenated pyridine ring, is recognized as a privileged scaffold in the design of enzyme inhibitors . Research indicates that analogs of this compound, specifically aminomethylenethiophene (AMT) and aminomethylenepyridine derivatives, can act as potent inhibitors of Lysyl Oxidase (LOX), a copper-dependent enzyme that is a critical mediator of tumor growth and metastatic spread . The aminomethylene group is essential for activity, as it is believed to participate in the formation of a Schiff base with the enzyme's active site, mimicking the natural lysyl substrate . Furthermore, the bromo and chloro substituents on the pyridine ring offer versatile synthetic handles for further structure-activity relationship (SAR) exploration via cross-coupling and nucleophilic substitution reactions, allowing researchers to optimize potency and selectivity. Beyond LOX inhibition, similar halogenated pyridinyl methanamine structures are investigated in the development of dual ATM and DNA-PK inhibitors, which are promising targets in anti-tumor therapy . This makes the compound a valuable precursor for synthesizing novel small molecules aimed at disrupting DNA damage repair pathways in cancer cells.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEFDBPLWFWRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine to obtain 5-Bromo-2-chloropyridine, which is then subjected to further reactions to introduce the methanamine group. The reaction conditions often involve the use of palladium-catalyzed amination or halogen-exchange reactions using anhydrous potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride has been investigated for its potential as a therapeutic agent. Notable applications include:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell lines, particularly in targeting specific kinases involved in tumor growth.
  • Enzyme Inhibition Studies : This compound has been used to explore its role as an inhibitor of various enzymes, which can be critical in developing new drugs for metabolic disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate for Heterocyclic Compounds : It is utilized in the synthesis of more complex heterocycles, which are essential in pharmaceuticals and agrochemicals.
  • Reactivity in Substitution Reactions : The presence of bromine and chlorine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions to form diverse derivatives .

Antiparasitic Properties

Studies have shown that derivatives of (5-Bromo-2-chloropyridin-3-yl)methanamine display promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structures have demonstrated significant potency with EC50 values in the low micromolar range against drug-resistant strains .

Anti-inflammatory Effects

Research indicates that chlorinated pyridine derivatives can suppress the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. In vitro assays suggest that these compounds significantly reduce mRNA levels and protein expressions compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Anticancer Research

In a study focusing on the anticancer potential of this compound, researchers synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

A detailed investigation into enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cellular signaling pathways. This inhibition was quantified using biochemical assays, demonstrating its potential utility in drug discovery programs aimed at metabolic diseases .

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride,” we compare it with structurally related pyridine and pyrimidine derivatives. Key differences lie in substituent positions , halogen types , and physicochemical properties .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features CAS Number References
This compound C₆H₈BrCl₃N₂ 294.41 5-Br, 2-Cl, 3-NH₂ Dihydrochloride salt; high polarity 1211581-73-5
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride C₇H₁₀BrClN₂ 238.00 5-Br, 3-CH₃, 2-NH₂ Methyl group enhances lipophilicity 1257535-42-4
(2-Bromopyridin-3-yl)methanamine dihydrochloride C₆H₈BrCl₂N₂ 264.95 2-Br, 3-NH₂ Bromine at position 2; lower steric hindrance N/A
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 5-F, 3-OCH₂CH₂NH₂ Fluorine substituent; ether linkage N/A
(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride C₆H₇BrCl₂N₂ 272.95 5-Br, 6-Cl, 2-NH₂ Adjacent halogens; planar geometry 358672-65-8

Key Findings:

Substituent Position Effects: Bromine at position 5 (as in the target compound) vs. position 2 (e.g., (2-Bromopyridin-3-yl)methanamine dihydrochloride) alters steric and electronic properties. Chlorine at position 2 enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to methyl-substituted analogs .

Halogen vs. Alkyl Groups :

  • The methyl group in (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride increases lipophilicity (logP ~1.5 vs. ~0.8 for the target compound), favoring membrane permeability in drug design .
  • Fluorine in 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride introduces strong electron-withdrawing effects, stabilizing the pyridine ring but reducing basicity compared to chlorine/bromine analogs .

Salt Forms: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility (>50 mg/mL) compared to monohydrochloride derivatives (e.g., (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride), which typically dissolve at <20 mg/mL .

Safety and Handling :

  • The target compound’s safety data sheet (SDS) specifies precautions for skin/eye irritation and respiratory sensitization, consistent with other halogenated pyridines . In contrast, methyl-substituted analogs like (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride show lower acute toxicity (LD₅₀ >500 mg/kg in rats) .

Research Implications:

  • The target compound’s dual halogenation (Br and Cl) and dihydrochloride salt make it a versatile intermediate for synthesizing kinase inhibitors or antiviral agents, where precise halogen positioning is critical for target engagement .
  • Comparatively, fluorine- or methyl-substituted derivatives are preferred in CNS drug discovery due to improved blood-brain barrier penetration .

Biological Activity

(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

The compound is synthesized through a series of halogenation and amination reactions involving pyridine derivatives. Common methods include:

  • Halogenation : Bromination and chlorination of pyridine to yield 5-Bromo-2-chloropyridine.
  • Amination : Introduction of the methanamine group via palladium-catalyzed reactions or halogen-exchange processes using anhydrous potassium fluoride.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its role in cancer therapy. It acts as a modulator of protein kinases associated with cancer progression, particularly CDK8 and CDK19. In vitro studies demonstrated that certain derivatives significantly inhibited these kinases, leading to reduced cell proliferation in cancer cell lines .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO) activity, which is implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could help mitigate oxidative stress in neuronal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes involved in critical metabolic pathways, altering their activity.
  • Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong activity at nanomolar concentrations .

Data Tables

Activity Type IC50 Value (µM) Target
Antimicrobial0.25Various bacterial strains
CDK8 Inhibition0.05CDK8
CDK19 Inhibition0.07CDK19
MAO-A Inhibition0.1Monoamine Oxidase A

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on halogenated pyridine precursors. For example, bromine and chlorine substituents are introduced via stepwise halogenation under controlled temperatures (60–80°C) using catalysts like Pd(OAc)₂ . The final dihydrochloride salt is formed by treating the freebase with HCl gas in anhydrous ethanol, followed by recrystallization to enhance purity (>95%) . Key parameters include solvent choice (DMF or THF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:HCl).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (pyridine ring protons at δ 7.8–8.2 ppm; methylene protons at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS m/z calculated for C₆H₈BrCl₃N₂: 294.41) . X-ray crystallography may resolve stereochemistry, particularly for enantiomeric purity in chiral derivatives . Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility (20–30 mg/mL in H₂O at 25°C) compared to the freebase. Stability studies indicate degradation <5% over 12 months when stored desiccated at -20°C . For long-term storage, lyophilization in amber vials under inert gas (N₂) is recommended to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in nucleophilic substitution and cross-coupling reactions?

  • Methodological Answer : The 5-bromo and 2-chloro groups activate the pyridine ring for Suzuki-Miyaura couplings. Bromine at position 5 enhances electrophilicity, enabling Pd-catalyzed cross-coupling with aryl boronic acids (e.g., to introduce biaryl motifs) . Chlorine at position 2 directs regioselectivity in SNAr reactions, as shown by preferential substitution at the 3-position with amines . Comparative reactivity studies of halogen analogs (e.g., 5-iodo vs. 5-bromo derivatives) reveal bromine’s optimal balance between reactivity and stability :
Halogen (Position)Reaction Rate (k, s⁻¹)By-Product Formation (%)
Br (5)0.4512
Cl (5)0.125
I (5)0.7825

Q. How can researchers reconcile contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold in kinase assays) often arise from differences in assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assay buffers (e.g., 10 mM MgCl₂, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Compare structural analogs (e.g., 5-bromo vs. 5-fluoro derivatives) to isolate halogen effects on target affinity .

Q. What strategies optimize synthetic yield while minimizing by-products in large-scale preparations?

  • Methodological Answer : Process optimization includes:

  • Flow chemistry : Continuous reactors reduce residence time (3–5 mins) and improve heat dissipation, suppressing side reactions like over-halogenation .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching (<0.1 ppm) .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., temperature > solvent polarity) to maximize yield (85–90%) .

Data Contradictions and Resolution

  • Contradiction : Divergent solubility reports in polar aprotic solvents (e.g., DMSO: 50 mg/mL vs. 100 mg/mL).

    • Resolution : Variability stems from residual moisture; Karl Fischer titration confirms anhydrous DMSO (H₂O < 0.01%) improves solubility .
  • Contradiction : Conflicting cytotoxicity data in cancer cell lines (e.g., GI₅₀ = 2 μM vs. 10 μM).

    • Resolution : Validate cell line authentication (STR profiling) and culture conditions (e.g., serum-free media reduces off-target effects) .

Key Research Findings Table

Property/ParameterValue/ObservationEvidence Source
Melting Point215–218°C (decomposes)
LogP (Predicted)1.8 ± 0.3
Plasma Protein Binding (%)89.2 (Human, in vitro)
CYP3A4 Inhibition (IC₅₀)15 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.